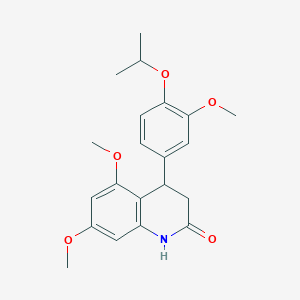

4-(4-isopropoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinolinone derivatives, including those similar to the target compound, typically involves multi-step chemical reactions, focusing on creating the quinolinone core with specific substituents. For example, Fujioka et al. (1996) describe the synthesis of enantiomers of a novel cardiotonic agent by alkylation of 6-hydroxy-2(1H)-quinolinone, illustrating the complexity and precision required in synthesizing functionally active quinolinones (Fujioka et al., 1996).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is often characterized using techniques such as UV/Vis, IR, NMR, and mass spectroscopy. Khaleel (2002) detailed the structural elucidation of new quinolinone alkaloids using these methods, providing insights into the substituent effects on the core quinolinone structure (Khaleel, 2002).

Chemical Reactions and Properties

Quinolinones undergo various chemical reactions, including cyclocondensation and Friedel–Crafts alkylation, to introduce different substituents into the quinolinone core. Staskun and Es (1993) discuss the synthesis of novel quinolinone derivatives through reactions with sodium dichloroisocyanurate, demonstrating the compound's reactivity and potential for chemical modification (Staskun & Es, 1993).

Physical Properties Analysis

The physical properties of quinolinones, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. Shahani et al. (2010) explored the crystal structure of a related quinolinone compound, providing insights into the intermolecular interactions that can affect its physical state and stability (Shahani et al., 2010).

Chemical Properties Analysis

The chemical properties of quinolinones, including their reactivity, stability, and interactions with biological targets, are crucial for their potential applications. The synthesis and evaluation of derivatives for biological activities, such as antimicrobial and cytotoxic effects, highlight the importance of the chemical structure in determining the compound's functionality. Soural et al. (2006) and Hassan et al. (2017) have reported on the synthesis and biological evaluation of quinolinone derivatives, emphasizing the role of specific substituents in mediating biological activity (Soural et al., 2006); (Hassan et al., 2017).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .

Direcciones Futuras

The future directions for research on this compound would depend on its observed properties and potential applications. This could include further studies to fully elucidate its physical and chemical properties, investigations into its biological activity, or the development of new synthetic routes .

Propiedades

IUPAC Name |

5,7-dimethoxy-4-(3-methoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-12(2)27-17-7-6-13(8-18(17)25-4)15-11-20(23)22-16-9-14(24-3)10-19(26-5)21(15)16/h6-10,12,15H,11H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRNFSVVDMOZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

methanone](/img/structure/B5596909.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)